molecular formula C11H15Cl2NO4S B7950287 (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin

(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin

Cat. No.: B7950287
M. Wt: 328.2 g/mol
InChI Key: ODLXIFKAVXJRBT-UHFFFAOYSA-N
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Description

(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin is a chiral oxidizing agent known for its high reactivity and selectivity in various chemical reactions. It is a derivative of camphor and is characterized by the presence of two chlorine atoms and a sulfonyl group attached to the camphor skeleton. This compound is widely used in organic synthesis due to its ability to transfer oxygen atoms to various substrates, making it a valuable reagent in the field of asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin typically involves the reaction of camphorsulfonyl chloride with a suitable amine, followed by oxidation. One common method includes the use of sodium hypochlorite as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxaziridin derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

(+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

  • Sodium hypochlorite (oxidizing agent)
  • Various nucleophiles for substitution reactions

The reactions are typically carried out under mild conditions to prevent decomposition of the oxaziridin.

Major Products

The major products formed from reactions involving this compound include sulfoxides, epoxides, and other oxygenated derivatives.

Mechanism of Action

The mechanism of action of (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin involves the transfer of an oxygen atom to a suitable nucleophile. This process is facilitated by the high reactivity of the oxaziridin ring, which readily engages with various substrates. The compound acts as a nucleophilic reagent, interacting with molecules such as proteins, carbohydrates, and lipids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridin include:

Uniqueness

This compound is unique due to its high enantioselectivity and reactivity. It is particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial. Its ability to act as a chiral oxidizing agent sets it apart from other similar compounds .

Properties

IUPAC Name

7-(dichloromethyl)-7-methyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO4S/c1-10(9(12)13)7-2-3-11(10,8(15)4-7)5-19(16,17)14-6-18-14/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLXIFKAVXJRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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